molecular formula C28H30Cl2N6 B11955496 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane CAS No. 52791-50-1

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane

Cat. No.: B11955496
CAS No.: 52791-50-1
M. Wt: 521.5 g/mol
InChI Key: CTANXOBLOROWLB-UHFFFAOYSA-N
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Description

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane is a complex organic compound that features a quinazoline moiety linked to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline and piperidine intermediates, followed by their coupling. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroquinazoline moiety, where the chlorine atom is replaced by various nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

    Major Products: The major products formed from these reactions include quinazoline N-oxides, reduced piperidine derivatives, and substituted quinazoline compounds.

Scientific Research Applications

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or increased apoptosis in cancer cells. The piperidine ring enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual quinazoline-piperidine structure, which provides a versatile framework for various chemical modifications and biological activities.

Properties

CAS No.

52791-50-1

Molecular Formula

C28H30Cl2N6

Molecular Weight

521.5 g/mol

IUPAC Name

7-chloro-4-[4-[2-[1-(7-chloroquinazolin-4-yl)piperidin-4-yl]ethyl]piperidin-1-yl]quinazoline

InChI

InChI=1S/C28H30Cl2N6/c29-21-3-5-23-25(15-21)31-17-33-27(23)35-11-7-19(8-12-35)1-2-20-9-13-36(14-10-20)28-24-6-4-22(30)16-26(24)32-18-34-28/h3-6,15-20H,1-2,7-14H2

InChI Key

CTANXOBLOROWLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl)C5=NC=NC6=C5C=CC(=C6)Cl

Origin of Product

United States

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